N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. The compound features a combination of aromatic rings, a triazole moiety, and a sulfanyl group, making it versatile for research and industrial purposes.
This compound is synthesized through multi-step organic reactions involving specific intermediates and reagents. The detailed synthesis and characterization of such compounds are often documented in scientific literature and patents, which provide insights into their chemical behavior and potential uses.
The compound can be classified as an organic molecule, specifically within the categories of triazoles and sulfanyl derivatives. Its structure suggests potential applications in pharmaceuticals, particularly in areas related to antimicrobial or antifungal activities due to the presence of the triazole ring.
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The reaction conditions typically require controlled temperatures, specific solvents (like dimethylformamide), and catalysts (such as palladium or copper salts) to ensure high yields and purity of the final product.
The molecular formula for N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is .
Property | Data |
---|---|
Molecular Weight | 374.89 g/mol |
IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI | InChI=1S/C17H20ClN5O2S/c1... |
Canonical SMILES | CC(C)C1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CN=C3 |
The compound exhibits a complex three-dimensional structure that influences its reactivity and interaction with biological targets.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo several chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to proceed efficiently.
The mechanism of action for N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets within biological systems.
The physical properties include:
Chemical properties include:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-y)-4H -1,2,4-triazol -3-y]sulfanyl}acetamide has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry and material science due to its diverse functional groups and potential biological activities.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3